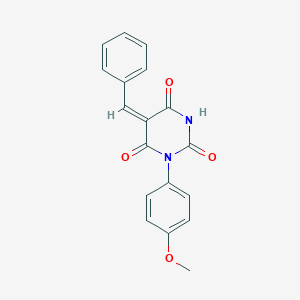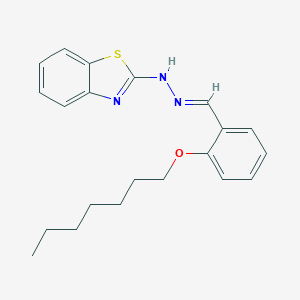
2-naphthalen-2-yloxy-N-pyridin-4-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Naphthalen-2-yloxy)-N-(pyridin-4-yl)acetamide is an organic compound that features a naphthalene ring and a pyridine ring connected via an acetamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-naphthalen-2-yloxy-N-pyridin-4-ylacetamide typically involves the following steps:
Formation of Naphthalen-2-yloxy Acetate: This can be achieved by reacting naphthol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The naphthalen-2-yloxy acetate is then reacted with 4-aminopyridine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the desired acetamide.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure better control over reaction conditions, such as temperature and pressure, and to improve yield and purity. Solvent recycling and the use of greener reagents can also be implemented to make the process more sustainable.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction of the pyridine ring can yield piperidine derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 2-naphthalen-2-yloxy-N-pyridin-4-ylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and functional group versatility.
作用機序
The mechanism by which 2-naphthalen-2-yloxy-N-pyridin-4-ylacetamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene ring can intercalate with aromatic amino acids in proteins, while the pyridine ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(Naphthalen-2-yloxy)acetamide: Lacks the pyridine ring, making it less versatile in biological applications.
N-(Pyridin-4-yl)acetamide: Lacks the naphthalene ring, reducing its potential for aromatic interactions.
2-(Phenoxy)-N-(pyridin-4-yl)acetamide: Similar structure but with a phenyl ring instead of a naphthalene ring, which may affect its binding properties and reactivity.
Uniqueness
2-(Naphthalen-2-yloxy)-N-(pyridin-4-yl)acetamide is unique due to the combination of the naphthalene and pyridine rings, which provides a balance of hydrophobic and hydrophilic properties. This duality enhances its ability to interact with a wide range of biological targets and makes it a versatile compound for various applications.
特性
CAS番号 |
425412-24-4 |
|---|---|
分子式 |
C17H14N2O2 |
分子量 |
278.3g/mol |
IUPAC名 |
2-naphthalen-2-yloxy-N-pyridin-4-ylacetamide |
InChI |
InChI=1S/C17H14N2O2/c20-17(19-15-7-9-18-10-8-15)12-21-16-6-5-13-3-1-2-4-14(13)11-16/h1-11H,12H2,(H,18,19,20) |
InChIキー |
JMJREVKWFOMUGX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=NC=C3 |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=NC=C3 |
溶解性 |
6.1 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}benzonitrile](/img/structure/B398583.png)
![2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}phenyl 3-bromobenzoate](/img/structure/B398584.png)







![1-benzyl-5-({[2-(diethylamino)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B398599.png)
![6-[(4,6-Dioxo-2-thioxohexahydro-5-pyrimidinyl)(hydroxy)methyl]-2,3-dimethoxybenzoic acid](/img/structure/B398601.png)
![3-{2-[(2-Ethoxyphenoxy)acetyl]carbohydrazonoyl}phenyl 3-(2-furyl)acrylate](/img/structure/B398602.png)
![4-{2-[(2-Bromo-4,6-dimethylphenoxy)acetyl]carbohydrazonoyl}-2-ethoxyphenyl benzoate](/img/structure/B398606.png)

